2-Methoxy-3-octadecoxypropan-1-ol

Beschreibung

The exact mass of the compound 1-Propanol, 2-methoxy-3-(octadecyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

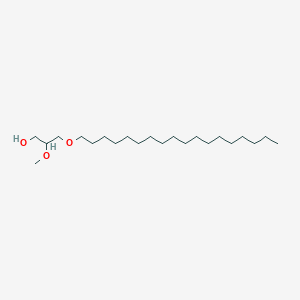

2D Structure

Eigenschaften

IUPAC Name |

2-methoxy-3-octadecoxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOVDKFGDXGCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319792 |

Source

|

| Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84337-43-9 |

Source

|

| Record name | NSC350624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-methoxy-3-(octadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Methoxy-3-octadecoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-3-octadecoxypropan-1-ol, a complex ether lipid. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound. The information is curated for professionals in the fields of chemical synthesis, drug development, and lipid research.

Introduction

This compound, also known as 1-O-octadecyl-2-O-methyl-sn-glycerol, belongs to the class of ether lipids. These lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, which imparts distinct chemical and physical properties compared to their ester-linked counterparts. Ether lipids are of significant interest in biomedical research due to their roles in cellular signaling, membrane structure, and their potential as therapeutic agents. This guide provides a detailed methodology for the synthesis and characterization of this specific ether lipid.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a chiral precursor to ensure the desired stereochemistry. A plausible and efficient synthetic route is outlined below, adapted from established methods for analogous ether lipids.

Synthetic Pathway

The synthesis initiates with a protected chiral glycerol derivative, which allows for regioselective modifications at the different hydroxyl positions. The key steps involve the introduction of the long-chain octadecyl ether at the sn-1 position, methylation of the sn-2 hydroxyl group, and subsequent deprotection to yield the final product.

Experimental Protocols

The following protocols are detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-O-Octadecyl-3-O-(4-methoxyphenyl)-sn-glycerol

-

Materials: 3-O-(4-methoxyphenyl)-sn-glycerol, Sodium hydride (NaH, 60% dispersion in mineral oil), 1-Bromooctadecane, Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 3-O-(4-methoxyphenyl)-sn-glycerol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add 1-bromooctadecane dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 1-O-Octadecyl-2-O-methyl-3-O-(4-methoxyphenyl)-sn-glycerol

-

Materials: 1-O-Octadecyl-3-O-(4-methoxyphenyl)-sn-glycerol, Sodium hydride (NaH), Methyl iodide, Anhydrous DMF.

-

Procedure:

-

Dissolve the product from Step 1 in anhydrous DMF and cool to 0 °C under an inert atmosphere.

-

Add sodium hydride portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Add methyl iodide dropwise and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Quench the reaction with methanol at 0 °C, followed by the addition of water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic phase, dry, and concentrate as described in Step 1.

-

Purify the product by silica gel chromatography.

-

Step 3: Deprotection to Yield this compound

-

Materials: 1-O-Octadecyl-2-O-methyl-3-O-(4-methoxyphenyl)-sn-glycerol, Ceric ammonium nitrate (CAN), Acetonitrile, Water.

-

Procedure:

-

Dissolve the methylated intermediate in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Cool the solution to 0 °C and add ceric ammonium nitrate in portions.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final product by column chromatography to obtain this compound as a pure compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected quantitative data from various analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₄₆O₃ |

| Molecular Weight | 358.6 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, ppm) | δ 3.65-3.80 (m, 2H, -CH₂OH), 3.55-3.65 (m, 1H, -CH(OCH₃)-), 3.50 (s, 3H, -OCH₃), 3.40-3.50 (t, 2H, -O-CH₂-alkyl), 2.0-2.2 (br s, 1H, -OH), 1.50-1.60 (m, 2H, -O-CH₂-CH₂-), 1.20-1.40 (br s, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 79.0 (-CH(OCH₃)-), 72.0 (-O-CH₂-alkyl), 70.5 (-CH₂-O-alkyl), 64.0 (-CH₂OH), 58.0 (-OCH₃), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.2, 22.7 (alkyl chain -CH₂-), 14.1 (alkyl -CH₃) |

| Infrared (IR, cm⁻¹) | 3400 (br, O-H stretch), 2920, 2850 (C-H stretch), 1115 (C-O-C stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 359.3 [M+H]⁺, 381.3 [M+Na]⁺ |

Experimental Workflows and Signaling Pathways

The synthesis and purification of this compound follow a structured workflow to ensure high purity and yield.

While the direct signaling pathways of this compound are not extensively documented, its structural similarity to other bioactive ether lipids suggests potential involvement in pathways related to cell proliferation and survival, such as the PI3K/Akt pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers engaged in the synthesis of complex lipids and for those in the pharmaceutical industry exploring the therapeutic potential of novel ether lipids. The methodologies described herein are based on established chemical principles and can be adapted for the synthesis of other related lipid analogs.

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-3-octadecoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-octadecoxypropan-1-ol is a monoalkoxy glycerol ether, a class of lipids known for their diverse biological activities. This technical guide provides a detailed overview of its physicochemical properties, offering a valuable resource for researchers in drug development and the life sciences. Due to the limited availability of direct experimental data for this specific molecule, this guide combines calculated values with established experimental protocols for analogous long-chain alkoxypropanols. Furthermore, it explores the potential biological significance and associated signaling pathways based on the broader class of ether lipids.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available calculated and predicted properties. It is crucial to note that these values should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₆O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 358.60 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| Calculated Density | 0.891 g/cm³ | --INVALID-LINK--[1] |

| Calculated Boiling Point | 457.49 °C at 760 mmHg | --INVALID-LINK--[1] |

| Calculated Flash Point | 230.482 °C | --INVALID-LINK--[1] |

| Predicted XlogP | 8.1 | --INVALID-LINK--[2] |

| Predicted pKa (Alcohol) | ~16 | Inferred from typical pKa of primary alcohols[4] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to determine the key physicochemical properties of this compound.

Synthesis and Purification

A general method for the synthesis of monoalkyl glycerol ethers involves the Williamson ether synthesis.

References

- 1. CAS # 83167-59-3, (2S)-2-Methoxy-3-(octadecyloxy)-1-propanol: more information. [ww.chemblink.com]

- 2. PubChemLite - 1-propanol, 2-methoxy-3-(octadecyloxy)-, (2s)- (C22H46O3) [pubchemlite.lcsb.uni.lu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Discovery and Isolation of Novel Glycerol Ether Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel glycerol ether lipids. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in lipidomics, drug discovery, and the study of cellular signaling. This document details the latest methodologies for extraction and analysis, presents quantitative data on the distribution of these lipids, and explores their roles in critical signaling pathways.

Introduction to Glycerol Ether Lipids

Glycerol ether lipids are a unique class of lipids characterized by an ether linkage between a fatty alcohol and the glycerol backbone at the sn-1 position. This contrasts with the more common ester linkage found in glycerolipids. This structural difference confers unique physicochemical properties to ether lipids, influencing membrane fluidity, signal transduction, and cellular protection against oxidative stress.[1] Novel glycerol ether lipids are continuously being discovered, particularly in organisms from extreme environments such as marine sponges and archaea.[2][3] These novel compounds exhibit a wide range of biological activities, including cytotoxic and anticancer properties, making them promising candidates for drug development.[2][4]

Ether lipids are broadly classified into two main types: plasmalogens, which possess a vinyl-ether bond at the sn-1 position, and plasmanyl lipids, which have an alkyl-ether bond.[5] Their biosynthesis is a complex process that begins in the peroxisome, a key organelle in lipid metabolism.[6] Dysregulation of ether lipid metabolism has been implicated in various diseases, including cancer and neurological disorders.[7]

Data Presentation: Quantitative Distribution of Glycerol Ether Lipids

The following tables summarize the quantitative distribution of various glycerol ether lipids across different biological samples, providing a comparative overview for researchers.

Table 1: Ether Lipid Composition in Various Cancer Cell Lines

| Cell Line | Cancer Type | Total Ether Phospholipid (% of Total Phospholipid) | Reference |

| MCF-7 | Breast Adenocarcinoma | Low | [8] |

| T84 | Colon Carcinoma | High | [8] |

| Malme-3M | Melanoma | Intermediate | [8] |

| A427 | Lung Carcinoma | Intermediate | [8] |

| A549 | Lung Carcinoma | Intermediate | [8] |

| HT-29 | Colorectal Adenocarcinoma | Phosphatidylethanolamine ether (~7.75 mol%) | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | Phosphatidylethanolamine ether (~7.75 mol%) | [9] |

Table 2: Plasmalogen Content in Mammalian Tissues

| Tissue | Species | Plasmalogen Content (nmol/g wet weight) | Reference |

| Prefrontal Cortex (Control) | Human | Plasmenylcholine: 4061 | [10] |

| Prefrontal Cortex (Alzheimer's Disease) | Human | Plasmenylcholine: 1111 | [10] |

| Brain | Human | High levels of N-acyl ethanolamine plasmalogen | [11] |

| Heart | Human | High levels of ether lipids | [1] |

| Spleen | Human | High levels of ether lipids | [1] |

| White Blood Cells | Human | High levels of ether lipids | [1] |

| Liver | Human | Low levels of ether lipids | [1] |

Table 3: Ether Lipid Composition in Marine Invertebrates

| Species | Phylum | Dominant Ether Lipid Classes | Key Findings | Reference |

| Guitarra abbotti | Porifera (Sponge) | 1-O-alkyl-sn-glycerol ethers (AGEs) | Isolation of six new cytotoxic AGEs. | [2][12] |

| Meretrix lyrata | Mollusca (Clam) | Monoalkyl diacylglycerol (MADAG) | MADAG at 1.3% of total lipids. | [13] |

| Cucumaria frondosa | Echinodermata (Sea Cucumber) | Diacylglyceryl ethers (DAGE), Monoacylglycerol ethers (MAGE) | DAGE up to 55% of total lipids in winter. | [14] |

| Various Sponges | Porifera | Phosphatidylethanolamine (PE), Phosphatidylcholine (PC) | PC is the major phospholipid class in many species. | [15][16] |

| Various Mussels | Mollusca | Plasmalogens (ethanolamine) | 18:0 chain dominates ether phospholipids. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of novel glycerol ether lipids.

Lipid Extraction

The initial step in isolating glycerol ether lipids is the extraction of total lipids from the biological sample. The Folch and Bligh & Dyer methods are the most commonly used protocols.

Protocol 1: Modified Folch Lipid Extraction

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume (i.e., 20 mL) of a chloroform:methanol (2:1, v/v) mixture.[17]

-

Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.[17]

-

Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the collected liquid phase. Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.[17]

-

Phase Separation: The mixture will separate into two phases: an upper methanol/water phase and a lower chloroform phase containing the lipids.

-

Lipid Recovery: Carefully remove the upper phase. The lower chloroform phase, which contains the total lipid extract, can be evaporated under a stream of nitrogen to obtain the dried lipid residue.[17]

Protocol 2: Bligh & Dyer Lipid Extraction

-

Sample Preparation: For every 1 mL of aqueous sample (e.g., cell suspension or tissue homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.[18]

-

Phase Separation Induction: Add 1.25 mL of chloroform and vortex again. Then, add 1.25 mL of distilled water and vortex for the final time.[18]

-

Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes to achieve a clear separation of the two phases.[18]

-

Lipid Recovery: The bottom organic phase contains the lipids. Carefully aspirate this lower phase using a Pasteur pipette. For a cleaner preparation, this extracted phase can be washed with a pre-prepared "authentic upper phase" (the upper phase from a blank extraction with water instead of a sample).[18]

Lipid Separation by Chromatography

Following extraction, chromatographic techniques are employed to separate the complex lipid mixture into different classes.

Protocol 3: Thin Layer Chromatography (TLC) for Neutral Lipids

-

Plate Preparation: Use a silica gel 60 TLC plate. Mark an origin line with a pencil approximately 2 cm from the bottom.[19]

-

Sample Application: Spot the lipid extract (dissolved in a small amount of chloroform:methanol 2:1) onto the origin line using a capillary tube or microsyringe.[15]

-

Development: Place the TLC plate in a developing chamber containing a mobile phase of petroleum ether:diethyl ether:acetic acid (84:15:1, v/v/v). Allow the solvent front to migrate up the plate until it is about 1 cm from the top.[20]

-

Visualization: Remove the plate from the chamber and allow it to dry. Visualize the separated lipid spots by placing the plate in a chamber with iodine vapor or by spraying with a fluorescent dye like primuline and viewing under UV light.[3][15] Neutral lipids will migrate further up the plate than polar lipids.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Ether Phospholipids

-

Column and Mobile Phase: Utilize a diol column (e.g., Nucleosil 100-5 OH). Use a gradient elution with two mobile phases:

-

Mobile Phase A: Acetonitrile with 53 mM formic acid (pH 4.5).

-

Mobile Phase B: Water with 60 mM ammonium formate and 53 mM formic acid (pH 3.64).[14]

-

-

Gradient Program: A typical gradient could be: 90% A for 2 minutes, then a linear gradient to 70% A over 13 minutes, hold at 70% A for 2 minutes, and then return to 90% A to re-equilibrate the column.[14]

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection.[14]

Structural Characterization

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ether Phospholipid Analysis

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent such as a 1:1 chloroform:methanol mixture.[7]

-

LC Separation: Use an appropriate HPLC or UPLC system with a column suitable for lipid separation (e.g., a C18 or diol column) coupled to a tandem mass spectrometer.[21]

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species. Use collision-induced dissociation (CID) to fragment the parent ions and obtain characteristic fragment ions that allow for the identification of the head group, and the alkyl/alkenyl and acyl chains.[18]

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Sample Preparation: Dissolve a purified lipid sample (typically >1 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[22]

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information on the protons in the molecule, allowing for the identification of the glycerol backbone, the ether or vinyl-ether linkage, and the fatty acid chains.

-

¹³C NMR provides information on the carbon skeleton of the lipid.[22]

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for assembling the complete structure of a novel lipid.[22]

-

Signaling Pathways and Experimental Workflows

Glycerol ether lipids are not merely structural components of membranes; they are also key players in a variety of cellular signaling pathways.

Ether Lipid Biosynthesis

The biosynthesis of ether lipids is a multi-step process that initiates in the peroxisome and is completed in the endoplasmic reticulum.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycerol monoalkanediol diethers: a novel series of archaeal lipids detected in hydrothermal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ether lipid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Unusual Ether Lipids and Branched Chain Fatty Acids in Sea Cucumber (Cucumaria frondosa) Viscera and Their Seasonal Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Glycerol monoalkanediol diethers: a novel series of archaeal lipids detected in hydrothermal environments. - OceanRep [oceanrep.geomar.de]

- 18. New Cytotoxic Natural Products from the Red Sea Sponge Stylissa carteri - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Changes in the Distribution of Membrane Lipids during Growth of Thermotoga maritima at Different Temperatures: Indications for the Potential Mechanism of Biosynthesis of Ether-Bound Diabolic Acid (Membrane-Spanning) Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. "Endogenous Alkylglycerol Functions As a Mediator of Protein Kinase C A" by Fritz G. Buchanan [dc.etsu.edu]

The Core of Mammalian Ether Lipid Biosynthesis: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of ether lipid metabolism. Ether lipids, a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of cellular membranes and play critical roles in cell signaling, membrane trafficking, and protection against oxidative stress.[1][2] Dysregulation of their biosynthesis is implicated in severe genetic disorders, such as Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger syndrome, as well as in the pathology of cancer and neurodegenerative diseases.[3] This document provides a detailed overview of the core biosynthetic pathways in mammalian cells, summarizes available quantitative data, presents detailed experimental protocols for key enzymes, and includes visual diagrams to facilitate a deeper understanding of this vital metabolic network.

The Ether Lipid Biosynthetic Pathway: A Two-Organelle Process

The synthesis of ether lipids in mammalian cells is a coordinated process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[1][2] The initial, indispensable steps that form the characteristic ether bond occur exclusively within the peroxisomes.[4]

Peroxisomal Reactions: Laying the Foundation

The peroxisomal segment of the pathway utilizes dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, as its initial substrate.[2]

-

Acylation of DHAP: The first committed step is the acylation of DHAP at the sn-1 position by Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetonephosphate acyltransferase (DHAPAT).[5][6] This reaction uses a long-chain acyl-CoA to form 1-acyl-DHAP.[2]

-

Formation of the Ether Bond: The acyl group of 1-acyl-DHAP is then exchanged for a long-chain fatty alcohol in a reaction catalyzed by Alkylglycerone Phosphate Synthase (AGPS) .[7][8] This unique reaction forms the first ether-linked intermediate, 1-alkyl-DHAP.[2]

-

Source of Fatty Alcohols: The long-chain fatty alcohols required by AGPS are generated from the reduction of fatty acyl-CoAs by Fatty Acyl-CoA Reductase 1 (FAR1) and Fatty Acyl-CoA Reductase 2 (FAR2) .[9][10] FAR1 is considered the rate-limiting enzyme in plasmalogen biosynthesis and its stability is regulated by cellular plasmalogen levels through a negative feedback mechanism.[10]

-

Reduction to a Lysophosphatidic Acid Analog: The final peroxisomal step is the reduction of the keto group at the sn-2 position of 1-alkyl-DHAP by Acyl/Alkyl Dihydroxyacetone Phosphate Reductase (AADHAPR) . This produces 1-O-alkyl-glycerol-3-phosphate (AGP), the precursor that is then transported to the ER for further modifications.[2]

Endoplasmic Reticulum Reactions: Maturation and Diversification

The subsequent reactions in the ER modify the ether lipid backbone and add various headgroups to generate the final ether phospholipid species.

-

Acylation at the sn-2 Position: In the ER, an acyl group, often a polyunsaturated fatty acid (PUFA) like arachidonic acid or docosahexaenoic acid, is attached to the sn-2 position of AGP by an acyltransferase.

-

Headgroup Addition: The phosphate group is removed, and a polar headgroup, such as ethanolamine or choline, is added to the sn-3 position to form plasmanyl-ethanolamine or plasmanyl-choline.

-

Formation of the Vinyl-Ether Bond (Plasmalogens): For the synthesis of plasmalogens, the most abundant class of ether lipids in many tissues, the final step is the introduction of a double bond at the C1-C2 position of the alkyl chain. This desaturation reaction is catalyzed by Plasmanylethanolamine Desaturase (PEDS1) , also known as TMEM189, to form the characteristic vinyl-ether bond.[11][12][13][14]

Quantitative Data in Ether Lipid Biosynthesis

Quantitative analysis of ether lipid content and the kinetic properties of the biosynthetic enzymes are crucial for understanding the regulation of this pathway and its alterations in disease.

Abundance of Ether Lipids in Mammalian Tissues

The distribution of ether lipids, particularly plasmalogens, varies significantly across different mammalian tissues. Tissues with high electrical activity, such as the brain and heart, are particularly enriched in these lipids.

| Tissue | Ether Lipid Subclass | Abundance (% of Phospholipid Class or Total Phospholipids) | Species | Reference(s) |

| Human Brain (Gray Matter) | Plasmenylethanolamine | ~70% of GPEtn | Human | [15] |

| Human Brain (White Matter) | Plasmenylethanolamine | ~80-90% of GPEtn | Human | [15] |

| Human Heart | Plasmenylcholine | ~30-40% of GPCho | Human | [1] |

| Human Myelin | Plasmenylethanolamine | up to 70% of ethanolamine glycerophospholipids | Human | [1] |

| Mouse Cerebrum | Total Ether Lipids | 22.1% of total PC and PE | Mouse | [6] |

| Mouse Cerebellum | Total Ether Lipids | 19.9% of total PC and PE | Mouse | [6] |

| Mouse Liver | Total Ether Lipids | 0.7% of total PC and PE | Mouse | [6] |

GPEtn: Glycerophosphoethanolamine; GPCho: Glycerophosphocholine; PC: Phosphatidylcholine; PE: Phosphatidylethanolamine

Enzyme Kinetics

| Enzyme | Substrate(s) | Km | Vmax | Organism/Source | Reference(s) |

| GNPAT | Palmitoyl-CoA | Data not readily available | Data not readily available | Guinea Pig Liver | |

| DHAP | Data not readily available | Data not readily available | Guinea Pig Liver | ||

| AGPS | Hexadecanol | Data not readily available | Data not readily available | Guinea Pig Liver | |

| Palmitoyl-DHAP | Data not readily available | Data not readily available | Guinea Pig Liver | ||

| FAR1 | Hexadecanoyl-CoA | Data not readily available | Data not readily available | Human | |

| NADPH | Data not readily available | Data not readily available | Human | ||

| PEDS1 | Plasmanylethanolamine | Data not readily available | Data not readily available | Human/Mouse |

Note: The lack of readily available Km and Vmax values in the literature highlights a significant gap in the understanding of the quantitative aspects of ether lipid biosynthesis and presents an opportunity for future research.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the ether lipid biosynthetic pathway.

GNPAT (Dihydroxyacetonephosphate Acyltransferase) Activity Assay

This assay measures the acylation of DHAP by GNPAT using a radiolabeled acyl-CoA substrate.

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Assay Buffer: 75 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 8.3 mM NaF, 1 mg/mL fatty acid-free BSA

-

[¹⁴C]-Palmitoyl-CoA (or other radiolabeled acyl-CoA)

-

Dihydroxyacetone phosphate (DHAP)

-

Organic solvent for extraction (e.g., Chloroform:Methanol, 2:1 v/v)

-

Thin-Layer Chromatography (TLC) plates and developing solvent system

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, a defined concentration of DHAP, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]-Palmitoyl-CoA to a final concentration of, for example, 60 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl).

-

Extract the lipids by adding an organic solvent mixture (e.g., chloroform:methanol). Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product (1-acyl-DHAP) from the unreacted substrate.

-

Visualize the radioactive spots by autoradiography or scrape the corresponding silica from the plate.

-

Quantify the radioactivity of the product spot using liquid scintillation counting.

-

Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

AGPS (Alkylglycerone Phosphate Synthase) Activity Assay

This assay measures the formation of the ether bond by AGPS using a radiolabeled fatty alcohol and an acyl-DHAP substrate.

Materials:

-

Enzyme source (e.g., purified AGPS)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.2), 50 mM NaF, 0.1% (w/v) Triton X-100

-

Palmitoyl-DHAP (or other acyl-DHAP)

-

[¹⁴C]-Hexadecanol (or other radiolabeled fatty alcohol)

-

DEAE-cellulose filter discs

-

Wash buffers (e.g., ethanol, water)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a total volume of 100 µL at 36°C, containing the assay buffer, 500 nM AGPS, 100 µM palmitoyl-DHAP, and 96 µM [1-¹⁴C]hexadecanol.

-

Initiate the reaction by adding one of the substrates (e.g., the enzyme or [1-¹⁴C]hexadecanol).

-

At various time points, withdraw 10 µL aliquots of the reaction mixture.

-

Spot the aliquots onto DEAE cellulose disks. The phosphate group of the product, [1-¹⁴C]hexadecyl-DHAP, will bind to the DEAE cellulose.

-

Wash the disks to remove unreacted [1-¹⁴C]hexadecanol.

-

Place the washed disks in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter to determine the amount of [1-¹⁴C]hexadecyl-DHAP formed over time.

-

Calculate the enzyme activity based on the rate of product formation.

Quantification of Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed profiling and quantification of ether lipid species.

Workflow:

-

Lipid Extraction:

-

Homogenize tissue or cell samples in a suitable solvent, such as methanol.

-

Perform a Bligh-Dyer or a modified Folch extraction using chloroform, methanol, and water to separate the lipid-containing organic phase.

-

Include an internal standard cocktail containing deuterated or odd-chain ether lipid species for accurate quantification.

-

-

Liquid Chromatography (LC) Separation:

-

Employ a reversed-phase C18 or C30 column for separation.

-

Use a gradient elution with a mobile phase system typically consisting of acetonitrile, isopropanol, and water with additives like ammonium formate or formic acid to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

Utilize electrospray ionization (ESI) in both positive and negative ion modes.

-

In positive ion mode, ether-linked phosphatidylcholines often produce a characteristic neutral loss of the headgroup.

-

In negative ion mode, fragmentation can provide information about the fatty acyl chain at the sn-2 position.

-

Employ multiple reaction monitoring (MRM) or precursor ion scanning for targeted quantification of specific ether lipid species.

-

-

Data Analysis:

-

Identify lipid species based on their retention time and specific MS/MS fragmentation patterns.

-

Quantify the abundance of each lipid species by comparing its peak area to that of the corresponding internal standard.

-

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core ether lipid biosynthetic pathway and a logical workflow for investigating its regulation.

References

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. uniprot.org [uniprot.org]

- 3. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 4. researchgate.net [researchgate.net]

- 5. polimer-itn.eu [polimer-itn.eu]

- 6. DSpace [kb.osu.edu]

- 7. Effect of alkylglycerone phosphate synthase on the expression levels of lncRNAs in glioma cells and its functional prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AGPS alkylglycerone phosphate synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Submicromolar concentrations of palmitoyl-CoA specifically thioesterify cysteine 244 in glyceraldehyde-3-phosphate dehydrogenase inhibiting enzyme activity: a novel mechanism potentially underlying fatty acid induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The TMEM189 gene encodes plasmanylethanolamine desaturase which introduces the characteristic vinyl ether double bond into plasmalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEDS1 plasmanylethanolamine desaturase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. TMEM189 negatively regulates the stability of ULK1 protein and cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasmalogens and Photooxidative Stress Signaling in Myxobacteria, and How it Unmasked CarF/TMEM189 as the Δ1′-Desaturase PEDS1 for Human Plasmalogen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of 1-O-Alkyl-Glycerols in Membrane Architecture and Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the function of 1-O-alkyl-glycerols, a key subclass of ether lipids, in modulating the structure and fluidity of cellular membranes. Ether lipids, characterized by an ether linkage at the sn-1 position of the glycerol backbone, exhibit distinct biophysical properties compared to their more abundant ester-linked counterparts. These differences have profound implications for membrane stability, permeability, and the regulation of transmembrane signaling pathways. This document details the biosynthesis of 1-O-alkyl-glycerols, their impact on membrane biophysics with supporting quantitative data, their role in critical signaling cascades, and detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers investigating membrane biology and for professionals in drug development targeting membrane-associated processes.

Introduction: The Structural Significance of the Ether Linkage

Glycerophospholipids are the fundamental building blocks of cellular membranes. The nature of the linkage of the hydrocarbon chain at the sn-1 position of the glycerol backbone delineates two major classes: ester-linked and ether-linked phospholipids. While ester-linked phospholipids, or diacyl phospholipids, are the most common type in mammalian cells, ether-linked phospholipids, including 1-O-alkyl-glycerols, play critical roles in various cellular functions.[1]

The defining feature of 1-O-alkyl-glycerols is the presence of a fatty alcohol attached to the sn-1 position of the glycerol backbone via an ether bond.[1] This seemingly subtle variation from the ester bond results in significant alterations to the molecule's three-dimensional structure and its interactions with neighboring lipids and proteins. The absence of a carbonyl group at the sn-1 position in ether lipids allows for a more compact and ordered arrangement of the hydrocarbon chains within the lipid bilayer.[1] This increased packing density has significant consequences for membrane fluidity, stability, and the formation of specialized membrane domains such as lipid rafts.

Biosynthesis of 1-O-Alkyl-Glycerols: A Peroxisomal Affair

The initial and rate-limiting steps of 1-O-alkyl-glycerol biosynthesis are compartmentalized within the peroxisomes, distinguishing them from the endoplasmic reticulum (ER)-centric synthesis of ester-linked phospholipids.[2] This spatial separation underscores the unique regulatory mechanisms governing ether lipid metabolism.

The biosynthetic pathway begins with the acylation of dihydroxyacetone phosphate (DHAP) by the peroxisomal enzyme glyceronephosphate O-acyltransferase (GNPAT) to form 1-acyl-DHAP.[3] Subsequently, alkylglycerone phosphate synthase (AGPS), another peroxisomal enzyme, exchanges the acyl group for a long-chain fatty alcohol, forming the characteristic ether bond and yielding 1-alkyl-dihydroxyacetone phosphate (1-alkyl-DHAP).[3] The fatty alcohols required for this step are produced by the reduction of fatty acyl-CoAs.

Following its formation in the peroxisome, 1-alkyl-DHAP is reduced to 1-O-alkyl-glycerol-3-phosphate by an NADPH-dependent reductase. This intermediate is then transported to the endoplasmic reticulum for the subsequent steps of phospholipid headgroup attachment and acyl chain modifications, ultimately leading to the formation of mature ether phospholipids such as 1-O-alkyl-phosphatidylcholine and 1-O-alkyl-phosphatidylethanolamine.

Impact on Membrane Structure and Fluidity: A Quantitative Comparison

The presence of 1-O-alkyl-glycerols significantly alters the biophysical properties of the lipid bilayer. The absence of the carbonyl oxygen at the sn-1 position allows for tighter packing of the acyl chains, leading to a more ordered and less fluid membrane environment compared to membranes composed solely of diacyl phospholipids.[2] This effect is, however, complex and can be modulated by the nature of the acyl chain at the sn-2 position and the presence of other membrane components like cholesterol.

| Biophysical Parameter | Diacyl Phospholipid (e.g., DPPC) | Ether Phospholipid (e.g., DHPC) | Reference(s) |

| Area per Lipid (Ų) | ~63 | ~65.1 | [4] |

| Membrane Thickness (Å) | ~44 (gel phase) | ~47.8 (interdigitated gel phase) | [5][6] |

| Bending Modulus (Kc) (x 10-20 J) | Higher | 4.2 | [4] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) (°C) | Varies with acyl chain | Generally higher for saturated chains | [7][8] |

| Water Permeability (Pf) (cm/s) | 0.027 (at 50°C) | 0.022 (at 48°C) | [4] |

DPPC: Dipalmitoylphosphatidylcholine; DHPC: Dihexadecylphosphatidylcholine

Role in Cellular Signaling

1-O-alkyl-glycerols are not merely structural components; they are also precursors to potent signaling molecules and can directly modulate the activity of membrane-associated enzymes.

Precursor to Platelet-Activating Factor (PAF)

1-O-alkyl-glycerols are key intermediates in the biosynthesis of Platelet-Activating Factor (PAF), a powerful lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[9] The synthesis of PAF from 1-O-alkyl-glycerol derivatives involves the acetylation of the sn-2 position. The binding of PAF to its G-protein coupled receptor (GPCR) on the surface of target cells initiates a signaling cascade that often involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC).[9][10]

Modulation of Protein Kinase C (PKC) Activity

Beyond their role as PAF precursors, 1-O-alkyl-glycerols can directly influence the activity of Protein Kinase C (PKC), a family of enzymes crucial for regulating numerous cellular processes. Some studies suggest that certain 1-O-alkyl-glycerols can inhibit the activation of PKC by diacylglycerol (DAG).[11] This inhibitory effect may be a mechanism to fine-tune cellular responses to stimuli that lead to DAG production. The ability of 1-O-alkyl-glycerols to modulate PKC activity highlights their importance in maintaining cellular homeostasis and suggests potential therapeutic applications in diseases characterized by aberrant PKC signaling.

Experimental Protocols

A variety of biophysical and analytical techniques are employed to study the role of 1-O-alkyl-glycerols in membranes. Below are detailed methodologies for key experiments.

Lipid Extraction: Bligh-Dyer Method

This method is widely used for the total extraction of lipids from biological samples.[1][12][13][14][15]

Materials:

-

Chloroform

-

Methanol

-

Deionized water or 0.9% NaCl solution

-

Sample (e.g., cell pellet, tissue homogenate)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

To 1 volume of aqueous sample (e.g., 1 mL of cell suspension), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 15-20 minutes to ensure thorough mixing and lipid extraction.

-

Add 1.25 volumes of chloroform and vortex for 1 minute.

-

Add 1.25 volumes of deionized water (or saline solution) and vortex for another minute.

-

Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Three phases will be observed: an upper aqueous phase, a lower organic phase containing the lipids, and a protein disk at the interface.

-

Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein disk and the upper phase.

-

The collected lipid extract can then be dried under a stream of nitrogen and redissolved in a suitable solvent for further analysis.

Membrane Fluidity Assessment: Fluorescence Anisotropy

Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common method to assess membrane fluidity.[16][17][18][19][20] A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Materials:

-

Liposomes or cell membranes containing 1-O-alkyl-glycerols

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Buffer (e.g., PBS)

-

Fluorometer equipped with polarizers

Procedure:

-

Prepare a suspension of liposomes or membranes in buffer at the desired concentration.

-

Add the DPH stock solution to the suspension to a final concentration of approximately 1 µM. The final concentration of the organic solvent should be less than 0.1%.

-

Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow the DPH to partition into the lipid bilayers.

-

Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light. A correction factor (G factor = IHV / IHH) should be determined using horizontally polarized excitation light.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Compare the anisotropy values of membranes with and without 1-O-alkyl-glycerols to determine the effect on membrane fluidity.

Phase Transition Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, allowing for the determination of the gel-to-liquid crystalline phase transition temperature (Tm).[21][22][23][24][25]

Materials:

-

Hydrated lipid sample (e.g., multilamellar vesicles) in a suitable buffer

-

Differential scanning calorimeter

Procedure:

-

Prepare a concentrated suspension of the lipid vesicles (typically 1-10 mg/mL).

-

Accurately load a known amount of the lipid suspension into a DSC sample pan. Load an equal volume of buffer into the reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the calorimeter.

-

Equilibrate the system at a temperature below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.

-

Record the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

-

Analyze the thermogram to determine the Tm, the enthalpy of the transition (ΔH), and the cooperativity of the transition (peak width at half-height).

Structural Analysis: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the structure, dynamics, and orientation of lipids within a bilayer.[26][27][28][29][30]

Materials:

-

Lipid sample (e.g., multilamellar vesicles or oriented bilayers) containing 1-O-alkyl-glycerols, potentially with isotopic labels (e.g., ²H, ¹³C, ³¹P).

-

Solid-state NMR spectrometer with appropriate probes.

Procedure:

-

Prepare the lipid sample in the desired form (e.g., hydrated multilamellar vesicles by vortexing and freeze-thaw cycles, or oriented samples on glass plates).

-

Pack the sample into an NMR rotor.

-

Acquire NMR spectra (e.g., ³¹P NMR for headgroup conformation and phase behavior, ²H NMR of deuterated acyl chains for order parameters) under appropriate experimental conditions (e.g., magic-angle spinning for high-resolution spectra of powder samples).

-

Process and analyze the spectra to extract structural and dynamic parameters. For example, the quadrupolar splitting in ²H NMR spectra is directly related to the order parameter of the acyl chains.

Conclusion and Future Directions

1-O-alkyl-glycerols are integral components of cellular membranes that significantly influence their structural organization and fluidity. Their unique biosynthetic pathway, originating in the peroxisomes, and their role as precursors to potent signaling molecules like PAF underscore their importance in cellular physiology. Furthermore, their ability to directly modulate the activity of key signaling enzymes such as PKC highlights their multifaceted functions. The detailed experimental protocols provided in this guide offer a toolkit for researchers to further investigate the intricate roles of these fascinating lipids.

Future research should focus on elucidating the specific interactions of 1-O-alkyl-glycerols with membrane proteins and how these interactions regulate protein function. A deeper understanding of the mechanisms by which 1-O-alkyl-glycerols modulate signaling pathways will be crucial for the development of novel therapeutic strategies targeting diseases associated with aberrant ether lipid metabolism and membrane dysfunction. The continued application of advanced biophysical and analytical techniques will undoubtedly unravel further complexities of 1-O-alkyl-glycerol biology, paving the way for new frontiers in membrane research and drug discovery.

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. benchchem.com [benchchem.com]

- 3. 1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ether vs. ester linkage on lipid bilayer structure and water permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cmu.edu [cmu.edu]

- 6. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Gel to liquid-crystalline phase transitions of lipids and membranes isolated from Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 12. tabaslab.com [tabaslab.com]

- 13. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 14. aquaculture.ugent.be [aquaculture.ugent.be]

- 15. researchgate.net [researchgate.net]

- 16. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 17. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bmglabtech.com [bmglabtech.com]

- 21. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]

- 24. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 25. ucm.es [ucm.es]

- 26. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 28. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules | MDPI [mdpi.com]

- 29. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. caister.com [caister.com]

The Natural Occurrence of 2-Methoxy Substituted Glycerol Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy substituted glycerol ethers are a unique class of naturally occurring ether lipids. These compounds, characterized by a methoxy group at the second position of the alkyl chain attached to the glycerol backbone, have garnered significant interest in the scientific community due to their diverse biological activities, including anti-tumor and immunomodulatory properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence, quantitative distribution, and key experimental methodologies related to these fascinating molecules. Furthermore, it delves into the known signaling pathways influenced by these ethers, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

2-Methoxy substituted glycerol ethers are predominantly found in marine organisms, particularly in the liver oils of cartilaginous fish.[3][4] The Greenland shark (Somniosus microcephalus) is a particularly rich source of these compounds.[4][5] In addition to marine sources, these ethers have also been identified in mammalian tissues and fluids, including human and cow's milk, human red bone marrow, and blood plasma, albeit in smaller quantities.[6][7]

The presence of these compounds is not limited to neutral lipids; they are also found in phospholipids.[6] The most common 2-methoxy substituted glycerol ethers possess alkyl chains with 16 or 18 carbon atoms.[6]

Quantitative Data on Natural Occurrence

The following table summarizes the quantitative data on the occurrence of 2-methoxy substituted glycerol ethers in various natural sources.

| Natural Source | Sample Type | Compound Class | Concentration/Percentage | Key Components Identified | Reference(s) |

| Greenland Shark (Somniosus microcephalus) | Liver Oil | Methoxy-substituted glycerol ethers | ~4% (w/w) of total glycerol ethers | 1-O-(2-methoxyhexadecyl)-glycerol, 1-O-(2-methoxy-4-hexadecenyl)-glycerol, 1-O-(2-methoxy-4-octadecenyl)-glycerol, 1-O-(2-methoxy-4,7,10,13,16,19-docosahexaenyl)-glycerol | [4][5] |

| Various Cartilaginous Fish (Sharks and Ratfish) | Liver Lipids | Methoxy-glyceryl ethers (MGE) | 0.1% to 0.3% of lipids; 0.3% to 3.1% of unsaponifiables | Saturated (17.4%-43.3%), Monoenes (46.0%-68.7%), Polyenes (8.2%-19.9%) of C14-C22 alkyl chains | |

| Human, Cow, and Sheep Milk; Human Red Bone Marrow; Blood Plasma; Uterine Carcinoma | Neutral Lipids and Phospholipids | 2-methoxyalkyl glycerols | Trace quantities | Principal components have 16 and 18 carbon atoms in the long hydrocarbon chains | [6] |

| Mixture of Shark and Dogfish Liver Oil | Glyceryl ether fraction | 2-methoxy alkylglycerols (MAGs) | 2 - 4% of the glyceryl ether fraction | Saturated (C16:0, C18:0), Monounsaturated (C16:1, C18:1 isomers), Polyunsaturated (C18:3, C22:6) | [3] |

Experimental Protocols

Isolation and Purification of 2-Methoxy Substituted Glycerol Ethers from Shark Liver Oil

This protocol is a synthesized methodology based on established procedures for the extraction and purification of glycerol ethers.[4]

Objective: To isolate and purify 2-methoxy substituted glycerol ethers from shark liver oil.

Materials:

-

Shark liver oil

-

Ethanolic potassium hydroxide (1 N)

-

Diethyl ether

-

Light petroleum (b.p. 60-80°C)

-

Silicic acid for chromatography

-

Solvents for chromatography (e.g., diethyl ether, light petroleum)

-

Thin-layer chromatography (TLC) plates (Silica Gel G)

-

Developing solvent for TLC (e.g., trimethylpentane:ethyl acetate:methanol mixture)

-

Sulfuric acid (for visualization)

Procedure:

-

Saponification:

-

Reflux the shark liver oil with 1 N ethanolic potassium hydroxide for 1 hour to hydrolyze the ester linkages.

-

-

Extraction of Unsaponifiable Matter:

-

After cooling, extract the unsaponifiable material, which contains the glycerol ethers, from the reaction mixture using diethyl ether.

-

-

Column Chromatography on Silicic Acid:

-

Prepare a silicic acid column.

-

Dissolve the dried unsaponifiable material in a small volume of 5% diethyl ether in light petroleum.

-

Apply the sample to the column.

-

Elute with a gradient of diethyl ether in light petroleum. First, elute with 5% diethyl ether in light petroleum to remove less polar compounds like hydrocarbons and cholesterol.

-

Increase the polarity of the eluting solvent (e.g., pure diethyl ether) to elute the glycerol ethers.

-

Collect fractions and monitor the separation using thin-layer chromatography.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions on a silica gel G TLC plate.

-

Develop the chromatogram using a suitable solvent system.

-

Visualize the separated lipids by spraying with sulfuric acid and charring. 2-methoxy substituted glycerol ethers are more polar and will have a lower Rf value than unsubstituted glycerol ethers.

-

-

Further Purification:

-

Pool the fractions containing the 2-methoxy substituted glycerol ethers based on the TLC analysis.

-

If necessary, perform a second round of column chromatography to achieve higher purity.

-

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the GC-MS analysis of 2-methoxy substituted glycerol ethers, often after derivatization.[4][8][9]

Objective: To identify and quantify 2-methoxy substituted glycerol ethers using GC-MS.

Materials:

-

Purified 2-methoxy substituted glycerol ether fraction

-

Derivatization reagents (e.g., for preparing isopropylidene or trimethylsilyl (TMS) derivatives)

-

GC-MS instrument with a suitable capillary column (e.g., polar column)

-

High purity carrier gas (e.g., helium or nitrogen)

Procedure:

-

Derivatization (optional but recommended):

-

To improve volatility and chromatographic separation, convert the glycerol ethers to their isopropylidene or TMS derivatives.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature (e.g., 180-250°C).[10]

-

Carrier Gas: Use a constant flow rate of the carrier gas (e.g., 0.8-1.5 ml/min).[10]

-

Oven Temperature Program: Employ a temperature program to separate the different glycerol ether derivatives. A typical program might start at a lower temperature (e.g., 40-80°C) and ramp up to a higher temperature (e.g., 220-240°C).[10]

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-800).

-

-

Data Analysis:

-

Identify the peaks corresponding to the 2-methoxy substituted glycerol ethers based on their retention times and mass spectra.

-

The mass spectra of these compounds show characteristic fragmentation patterns that can be used for structural elucidation.[4]

-

Quantification can be achieved by using an internal standard and generating a calibration curve.

-

In Vitro Anti-Tumor Activity Assay

This protocol describes a general method to assess the anti-tumor activity of 2-methoxy substituted glycerol ethers on a cancer cell line.[11]

Objective: To determine the cytotoxic effect of 2-methoxy substituted glycerol ethers on cancer cells.

Materials:

-

Cancer cell line (e.g., Ehrlich ascites carcinoma cells)

-

Cell culture medium and supplements

-

2-methoxy substituted glycerol ether sample

-

Control vehicle (e.g., DMSO)

-

96-well plates

-

MTT or other viability assay reagent

-

Plate reader

Procedure:

-

Cell Culture:

-

Culture the cancer cells in appropriate medium under standard conditions (e.g., 37°C, 5% CO2).

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a series of dilutions of the 2-methoxy substituted glycerol ether in cell culture medium.

-

Treat the cells with different concentrations of the compound. Include a vehicle control group.

-

-

Incubation:

-

Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

-

-

Viability Assay:

-

At the end of the incubation period, assess cell viability using a standard method like the MTT assay.

-

-

Data Analysis:

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways and Biological Activities

2-Methoxy substituted glycerol ethers and their parent compounds, alkylglycerols, exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Immunomodulatory Effects

Alkylglycerols have been shown to stimulate the immune system.[12][13] They can activate macrophages, enhance the humoral immune response, and stimulate hematopoiesis.[12] The immunomodulatory effects may be linked to the modification of signaling lipids like platelet-activating factor (PAF) and diacylglycerol (DAG).[12]

Interaction with Protein Kinase C (PKC) Pathway

Some studies suggest that alkyl-linked diglycerides can inhibit the activation of Protein Kinase C (PKC), a crucial enzyme in many signal transduction pathways.[14] Since 2-methoxy substituted glycerol ethers are structurally related, they may also interact with this pathway, potentially contributing to their anti-tumor effects. However, the ether analogue of DAG has been shown to have an inhibitory effect on PKC in endothelial cells.[13]

Biosynthesis of Ether Lipids

The biosynthesis of ether lipids, including the precursors to 2-methoxy substituted glycerol ethers, is a complex process that begins in the peroxisomes. The introduction of the methoxy group is a subsequent modification, though the specific enzymes for this step are not fully characterized.

Conclusion

2-Methoxy substituted glycerol ethers represent a promising area of natural product research. Their unique structural features and significant biological activities warrant further investigation. This technical guide provides a foundational understanding of their natural occurrence, analytical methodologies, and potential mechanisms of action. It is hoped that this resource will aid researchers in their efforts to unlock the full therapeutic potential of these remarkable compounds.

References

- 1. Orphan enzymes in ether lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Beneficial Health Effects of Natural Alkylglycerols from Shark Liver Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skemman.is [skemman.is]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jurassic surgery and immunity enhancement by alkyglycerols of shark liver oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102226792A - Detection method for 2-methoxyethanol, 2-ethoxyethanol, 2-methoxyethanol acetate and 2-ethoxyethanol acetate - Google Patents [patents.google.com]

- 11. Antitumor activity of glyceryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Alkylglycerols Modulate the Proliferation and Differentiation of Non-Specific Agonist and Specific Antigen-Stimulated Splenic Lymphocytes | PLOS One [journals.plos.org]

- 14. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Properties of Saturated Ether Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated ether lipids, a unique class of glycerophospholipids characterized by an alkyl chain linked to the sn-1 position of the glycerol backbone via an ether bond, are increasingly recognized for their significant antioxidant properties. Unlike their more extensively studied vinyl-ether-containing counterparts, plasmalogens, saturated ether lipids such as 1-O-alkyl-glycerols contribute to cellular defense against oxidative stress through distinct, though not entirely elucidated, mechanisms. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activities of saturated ether lipids. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in their mode of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of these fascinating molecules.

Introduction

Ether lipids are integral components of cellular membranes in various organisms, including mammals.[1] They are broadly classified into two main types: plasmalogens, which possess a vinyl-ether bond at the sn-1 position, and saturated ether lipids (alkyl-acyl-phospholipids), which have a saturated alkyl-ether linkage.[2] While the antioxidant role of plasmalogens is well-documented and primarily attributed to the sacrificial oxidation of the labile vinyl-ether bond, the antioxidant capacity of saturated ether lipids is an emerging area of research.[1][3][4]

Saturated ether lipids, such as 1-O-alkyl-glycerols (e.g., chimyl, batyl, and selachyl alcohols), are precursors in the biosynthesis of more complex ether lipids, including plasmalogens.[5] However, studies suggest that they may also possess intrinsic antioxidant and signaling properties that contribute to cellular protection against oxidative damage.[6] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7] Therefore, understanding the mechanisms by which endogenous molecules like saturated ether lipids contribute to the antioxidant defense system is of paramount importance for the development of novel therapeutic strategies.

This guide will delve into the known antioxidant mechanisms of saturated ether lipids, present the available (though currently limited) quantitative data on their efficacy, provide detailed experimental protocols for assessing their antioxidant properties, and illustrate their involvement in key cellular signaling pathways related to oxidative stress.

Mechanisms of Antioxidant Action

The antioxidant properties of saturated ether lipids are believed to be multifactorial, involving both direct and indirect mechanisms. Unlike plasmalogens, they lack the highly reactive vinyl-ether bond, suggesting that their mode of action is not primarily as sacrificial scavengers of ROS in the same manner.[8]

Indirect Antioxidant Effects:

A significant aspect of the antioxidant function of saturated ether lipids appears to be their ability to modulate endogenous antioxidant defense pathways. Evidence suggests a potential link between ether lipid metabolism and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][9][10] Nrf2 is a master regulator of cellular redox homeostasis, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.[11] While the precise mechanism of Nrf2 activation by saturated ether lipids is still under investigation, it may involve alterations in membrane dynamics or the generation of signaling molecules that influence the Keap1-Nrf2 regulatory system.

Modulation of Signaling Cascades:

Saturated ether lipids may also exert their antioxidant effects by influencing other signaling pathways involved in the cellular response to oxidative stress, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38).[7][12] Oxidative stress is a known activator of these pathways, which can have both pro-survival and pro-apoptotic outcomes depending on the context.[13] By altering membrane properties or acting as signaling molecules themselves, saturated ether lipids could modulate the activity of these kinases, thereby influencing cell fate in response to oxidative insults.

Quantitative Data on Antioxidant Activity

The direct quantitative assessment of the antioxidant capacity of pure saturated ether lipids is an area with limited published data. Most studies have focused on the antioxidant properties of complex mixtures, such as shark liver oil (which is rich in 1-O-alkyl-glycerols), or on the more reactive plasmalogens.[6] The tables below are structured to accommodate future findings and highlight the current gaps in the literature.

Table 1: In Vitro Radical Scavenging Activity of Saturated Ether Lipids

| Compound | Assay | IC50 (µg/mL) | Trolox Equivalents (TEAC) | Reference |

| Chimyl Alcohol (1-O-hexadecyl-glycerol) | DPPH | Data Not Available | Data Not Available | |

| Batyl Alcohol (1-O-octadecyl-glycerol) | ABTS | Data Not Available | Data Not Available | |

| Selachyl Alcohol (1-O-oleyl-glycerol) | FRAP | Data Not Available | Data Not Available |

Note: The lack of data in this table underscores the need for further research to quantify the direct radical scavenging capabilities of these specific saturated ether lipids using standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).[1][14]

Table 2: Cellular Antioxidant Activity of Saturated Ether Lipids

| Compound | Cell Line | Oxidative Stressor | Endpoint Measured | Result | Reference |

| 1-O-alkyl-glycerol mixture | Various | H₂O₂ | ROS Levels (DCF-DA) | Data Not Available | |

| 1-O-alkyl-glycerol mixture | Various | Paraquat | Lipid Peroxidation (TBARS) | Data Not Available |

Note: Cellular assays are crucial for understanding the biological relevance of a compound's antioxidant activity. Future studies should focus on quantifying the ability of specific saturated ether lipids to reduce intracellular ROS levels and inhibit lipid peroxidation in various cell models under oxidative stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant properties of lipids. These protocols can be adapted for the specific investigation of saturated ether lipids.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[10][15]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (saturated ether lipid)

-

Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a series of dilutions of the test compound and Trolox in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound or standard to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[5]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[2][16]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compound (saturated ether lipid)

-

Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and Trolox.

-

In a 96-well plate, add 10 µL of each dilution to separate wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[4][17]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound (saturated ether lipid)

-

Ferrous sulfate (FeSO₄) or Trolox (as a standard)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a series of dilutions of the test compound and the standard.

-

In a 96-well plate, add 20 µL of each dilution to separate wells.

-

Add 180 µL of the FRAP reagent to each well.

-